1-(2-methylpyrimidin-4-yl)methanamine hydrochloride
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Overview
Description
1-(2-methylpyrimidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpyrimidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyl-4-chloropyrimidine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 2-methyl-4-chloropyrimidine
Reagents: Formaldehyde, ammonium chloride
Conditions: Acidic medium, typically hydrochloric acid
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired amine product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpyrimidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
1-(2-methylpyrimidin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methylpyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride
- 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
Uniqueness
1-(2-methylpyrimidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted synthesis and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
2639459-85-9 |
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Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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